Pregnanetriolone

Übersicht

Beschreibung

Pregnanetriolone Description

Pregnanetriolone is a steroid metabolite that has been identified in human urine. It is particularly relevant in the context of congenital adrenal hyperplasia (CAH), a condition characterized by an enzyme deficiency that leads to an overproduction of adrenal androgens. The presence of pregnanetriolone in urine is used as a biomarker for diagnosing and monitoring CAH. Studies have shown that pregnanetriolone levels can vary significantly, with normal adults excreting 18-59 µg/24hr, individuals with Cushing's syndrome excreting 35-290 µg/24hr, and those with CAH excreting 250-7000 µg/24hr .

Synthesis Analysis

Pregnanetriolone can be synthesized from precursors such as pregnenolone, which is produced in the mitochondria of the ovaries. The synthesis involves hydroxylation reactions catalyzed by cytochrome P-450scc, with the first hydroxylation at the 22R position being rate-limiting . Additionally, pregnanetriolone has been synthesized from pregnanetriol, a degradative product of tigogenin, through a series of chemical reactions .

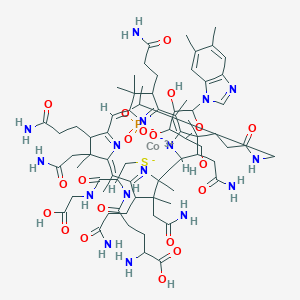

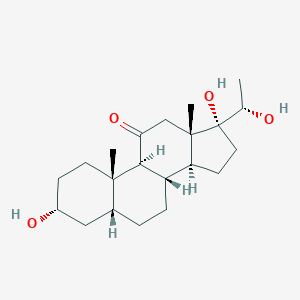

Molecular Structure Analysis

The molecular structure of pregnanetriolone is characterized by its pregnane skeleton, which includes a hydroxyl group at the 3α, 17α, and 20α positions, and a ketone group at the 11 position (3α,17α,20α-trihydroxy-5β-pregnan-11-one) . This structure is significant as it influences the biological activity and metabolic pathways of the steroid.

Chemical Reactions Analysis

Pregnanetriolone is involved in various chemical reactions within the body. For instance, it can be used as a starting material for the semisynthesis of other compounds, such as azedarachol, which has applications as an insect antifeedant . The compound's reactivity is also evident in its interactions with other steroids and enzymes involved in steroid metabolism.

Physical and Chemical Properties Analysis

The physical and chemical properties of pregnanetriolone, such as solubility and reactivity, are essential for its detection and quantification in biological samples. Gas chromatography has been employed to measure pregnanetriolone levels in urine, indicating its presence in both normal and pathological conditions . The method's sensitivity allows for the detection of low concentrations, which is crucial for accurate diagnosis and treatment monitoring.

Relevant Case Studies

Case studies involving pregnanetriolone often focus on patients with CAH or Cushing's syndrome. For example, an increase in the ratio of pregnanetriolone to pregnanetriol has been observed in patients with CAH following dexamethasone treatment, which is indicative of the treatment's effectiveness . Additionally, the excretion patterns of pregnanetriolone in normal and pathological states have been studied to better understand the steroid's metabolism and its role as a diagnostic marker .

Wissenschaftliche Forschungsanwendungen

Liver Toxicity and Bile Acid Regulation

Pregnanetriolone, through its interaction with the pregnane X receptor (PXR), plays a significant role in protecting against liver toxicity. PXR is activated by toxic bile acids and regulates gene expression to reduce their concentration, thus protecting against severe liver damage. This suggests potential applications of PXR agonists, like pregnanetriolone, in treating cholestatic liver diseases (Staudinger et al., 2001).

Cancer Treatment

Pregnanetriolone derivatives have been studied for their potential use against cancer. These derivatives have shown inhibitory effects on cell proliferation in various cancer cell lines, including prostate, breast, and lung cancer. This suggests pregnanetriolone's potential as a starting point for novel therapeutic alternatives in cancer treatment (Silva-Ortiz et al., 2016).

Steroid Metabolism and Disorders

The analysis of pregnanetriolone metabolites can provide insights into sterol and steroid biosynthesis pathways, aiding in the diagnosis and understanding of various clinical disorders related to steroid hormone metabolism, such as congenital adrenal hyperplasia (Shackleton, 2011).

Metabolic Diseases

Pregnanetriolone, through its interaction with xenobiotic receptors like PXR and CAR, impacts glucose and lipid metabolism. This suggests its potential in managing metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia (Gao & Xie, 2012).

Neurological and Psychiatric Conditions

Neuroactive steroids like pregnanetriolone have therapeutic potential for various stress-related diseases, including mood disorders, PTSD, and alcohol use disorders. Their actions on GABA receptors and anti-inflammatory effects are key to this therapeutic potential (Boero et al., 2019).

Diagnostic Applications in Neonatal Disorders

Pregnanetriolone's metabolites are critical for diagnosing neonatal disorders, such as congenital adrenal hyperplasia, and understanding abnormal hormonal balances in neonates (Aleman et al., 2013).

Zukünftige Richtungen

A review article discusses novel neurosteroid therapeutics for post-partum depression, including the development of an oral agent, zuranolone, and the IV and oral formulations of ganaxolone . This suggests that there may be potential for future research into the therapeutic uses of pregnanetriolone and related compounds.

Eigenschaften

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-16,18,22-23,25H,4-11H2,1-3H3/t12-,13+,14+,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFXHNDWEHDGQD-ZQRGSSBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316846 | |

| Record name | Pregnanetriolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregnanetriolone | |

CAS RN |

603-99-6 | |

| Record name | Pregnanetriolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnanetriolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC79097 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregnanetriolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-KETOPREGNANETRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K506VY344 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pregnanetriolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

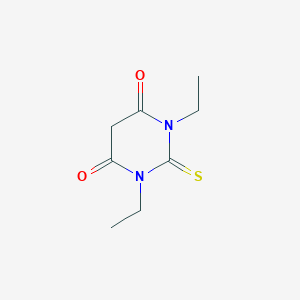

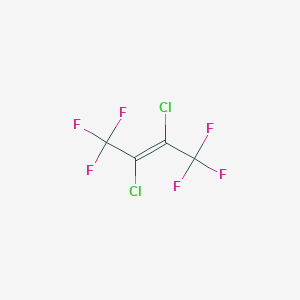

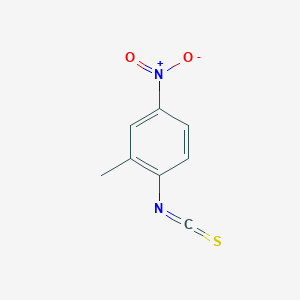

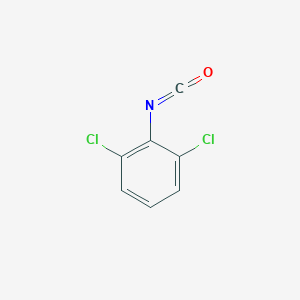

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

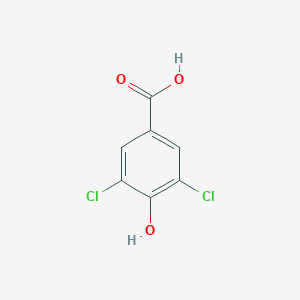

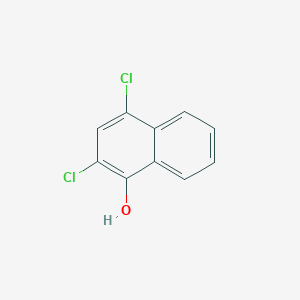

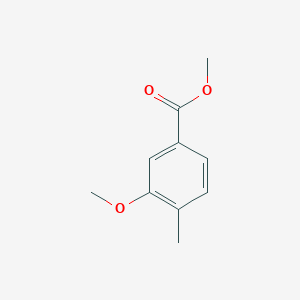

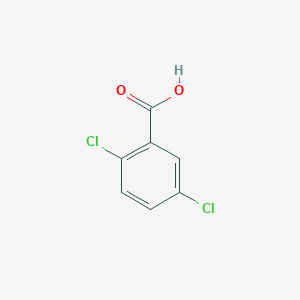

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.